![molecular formula C16H15IO3 B2578984 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 351066-40-5](/img/structure/B2578984.png)
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H15IO3 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C16H15IO3 . The structure includes an iodine atom (I), a methoxy group (OCH3), a methylbenzyl group (C7H7), and a benzaldehyde group (C7H5O).Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 382.19 . It has a predicted boiling point of 480.2±45.0 °C and a predicted density of 1.540±0.06 g/cm3 .Applications De Recherche Scientifique
Oxygen Transfer Reactions
The oxidation of methoxy-substituted benzyl phenyl sulfides, a category to which the compound of interest is somewhat related, has been used to distinguish between oxidants that react through single electron transfer and those which react by direct oxygen atom transfer. This type of study provides insights into the mechanism of action for various oxidants, contributing to the understanding of organic reaction mechanisms and the development of new synthetic methods (Lai, C. J., Lee, D. G., 2002).
Spectroscopic Studies and Structural Analysis
Spectroscopic techniques and crystal structure analysis are essential in characterizing compounds similar to "3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde." For instance, the synthesis and characterization of complex molecules through methods such as MS, IR, NMR, and X-ray analysis contribute to the detailed understanding of their structure and properties, aiding in the development of materials and drugs (Özay, H., Yıldız, M., Ünver, H., Durlu, T. N., 2013).
Copolymerization and Material Science
Research into the copolymerization of novel acrylates with styrene, including the synthesis of compounds bearing a structural resemblance to the molecule of interest, highlights the potential for developing new polymeric materials with tailored properties. This area of study is crucial for advancing materials science, offering insights into the design and synthesis of innovative materials for various applications (Whelpley, P. M., Bajramovic, S., Bracamontes, D. M., Buechner, G. A., Eremin, A., Kowalczyk, E. J., Lender, D. D., McCann, R., Schjerven, W. S., Kharas, G., 2019).
Regioselective Protection in Synthesis
The regioselective protection of hydroxyl groups in molecules similar to "this compound" is a fundamental technique in organic synthesis. This method is instrumental in the stepwise construction of complex molecules, demonstrating the importance of protective group strategies in the synthesis of pharmaceuticals and natural products (Plourde, G., Spaetzel, R. R., 2002).
Mécanisme D'action
Target of Action
The primary targets of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde It’s known that benzylic halides, a group to which this compound belongs, typically interact with the respiratory system .
Mode of Action
The mode of action of This compound It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound’s benzylic halide group is known to react via an sn1 pathway , which could potentially affect various biochemical pathways.
Result of Action
The specific molecular and cellular effects of This compound It’s known that benzylic halides can undergo free radical bromination, nucleophilic substitution, and oxidation .
Propriétés
IUPAC Name |
3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXAHMRXLGCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)
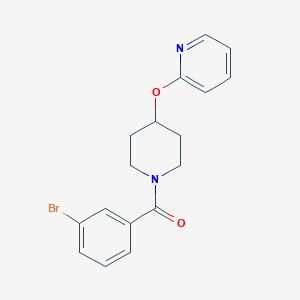

![2-{[2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2578909.png)


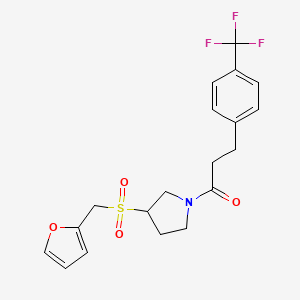
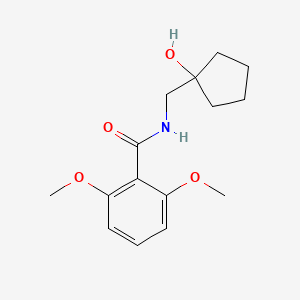
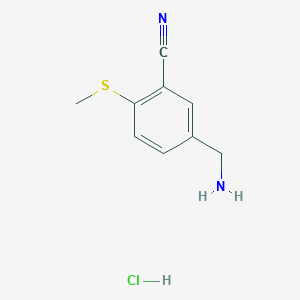
![Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate](/img/structure/B2578919.png)
![methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2578920.png)
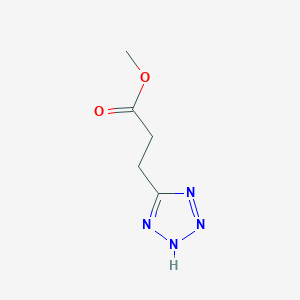
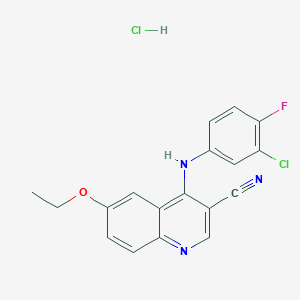
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2578924.png)
